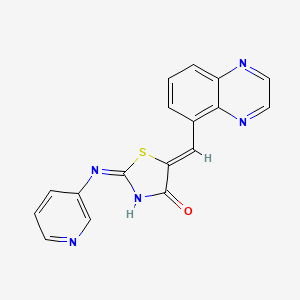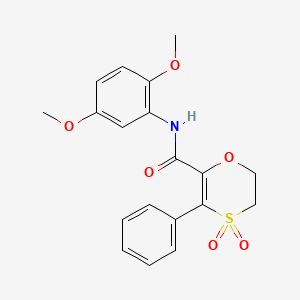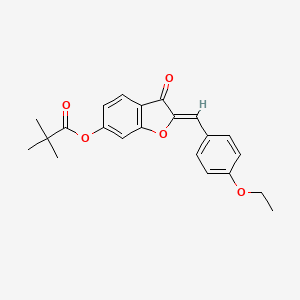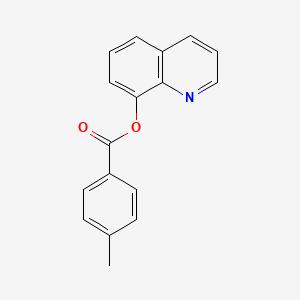
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of pyridine, quinoxaline, and thiazole moieties, which may contribute to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine moiety: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced to the thiazole ring.
Attachment of the quinoxaline group: This can be done through condensation reactions, where the quinoxaline moiety is linked to the thiazole ring via a methylene bridge.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can enhance reaction rates.
Control of temperature and pressure: Precise control of reaction conditions can improve the efficiency of the synthesis.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
化学反应分析
Types of Reactions
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
科学研究应用
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new thiazole derivatives with potential biological activities.
Biology
Biological assays: The compound can be tested for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug development: Due to its unique structure, the compound may serve as a lead compound in the development of new therapeutic agents.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
作用机制
The mechanism of action of (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one depends on its specific biological target. Potential mechanisms may include:
Inhibition of enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Interaction with receptors: It may bind to and modulate the activity of certain receptors.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
- Unique combination of moieties : The presence of pyridine, quinoxaline, and thiazole moieties in a single molecule makes it unique.
- Potential biological activities : The combination of these moieties may result in unique biological activities not observed in other similar compounds.
属性
分子式 |
C17H11N5OS |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
(5Z)-2-pyridin-3-ylimino-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11N5OS/c23-16-14(24-17(22-16)21-12-4-2-6-18-10-12)9-11-3-1-5-13-15(11)20-8-7-19-13/h1-10H,(H,21,22,23)/b14-9- |
InChI 键 |
LNNFZUNLPHXFQN-ZROIWOOFSA-N |
手性 SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)NC(=NC4=CN=CC=C4)S3 |
规范 SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)NC(=NC4=CN=CC=C4)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B15108512.png)
![4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B15108525.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15108530.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108532.png)
![N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B15108533.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15108549.png)
![1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B15108564.png)
![7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15108571.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B15108574.png)
![Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B15108576.png)


![Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B15108588.png)
